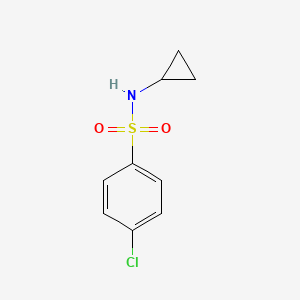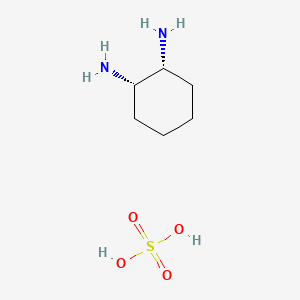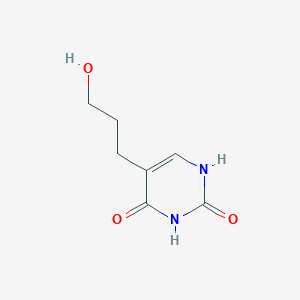
2-(3-Nitrophenyl)quinoxaline
Overview
Description
2-(3-Nitrophenyl)quinoxaline: is a nitrogen-containing heterocyclic compound that features a quinoxaline core substituted with a 3-nitrophenyl group. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as building blocks for various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)quinoxaline typically involves the condensation of 3-nitrobenzene-1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of 3-nitrobenzene-1,2-diamine with benzil in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs transition-metal-free conditions to enhance sustainability and reduce costs. For example, the use of bentonite clay as a catalyst in ethanol has been reported for the synthesis of quinoxaline derivatives . This method offers advantages such as operational simplicity, broad substrate scope, and the use of renewable reactants .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)quinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The quinoxaline ring can undergo oxidation to form quinoxaline-1,4-dioxide derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed:
Reduction: 2-(3-Aminophenyl)quinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Scientific Research Applications
Chemistry: 2-(3-Nitrophenyl)quinoxaline is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Quinoxaline derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. They are investigated for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, electroluminescent materials, and organic semiconductors. Their unique electronic properties make them valuable in the development of advanced materials .
Mechanism of Action
The biological activity of 2-(3-Nitrophenyl)quinoxaline is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. For example, quinoxaline derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The exact mechanism of action depends on the specific biological activity being studied.
Comparison with Similar Compounds
Pthalazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Shares structural similarities with quinoxaline and exhibits comparable biological properties.
Cinnoline: Another heterocyclic compound with a fused benzene and pyrazine ring system.
Uniqueness: 2-(3-Nitrophenyl)quinoxaline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
2-(3-nitrophenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-5-3-4-10(8-11)14-9-15-12-6-1-2-7-13(12)16-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBOWTFVCVWSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353281 | |
| Record name | 2-(3-nitrophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5021-44-3 | |
| Record name | 2-(3-Nitrophenyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-nitrophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)





![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)




